molecular formula C24H16N2O7 B186201 1-Nitro-4-[4-[4-(4-nitrophenoxy)phenoxy]phenoxy]benzene CAS No. 51532-42-4

1-Nitro-4-[4-[4-(4-nitrophenoxy)phenoxy]phenoxy]benzene

Cat. No. B186201
CAS RN: 51532-42-4
M. Wt: 444.4 g/mol
InChI Key: VCHOCAUDXXHUKE-UHFFFAOYSA-N
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Description

1-Nitro-4-[4-[4-(4-nitrophenoxy)phenoxy]phenoxy]benzene is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as NPB, and it belongs to the class of nitrophenylbenzene derivatives.

Mechanism of Action

The mechanism of action of 1-Nitro-4-[4-[4-(4-nitrophenoxy)phenoxy]phenoxy]benzene is not fully understood. However, studies have shown that it can act as a hole transport material in OLEDs, facilitating the movement of positive charges through the device. In PDT, the compound is activated by light and produces reactive oxygen species (ROS) that can damage cancer cells and induce cell death.
Biochemical and physiological effects:
This compound has not been extensively studied for its biochemical and physiological effects. However, studies have shown that it can induce DNA damage and apoptosis in cancer cells when used in PDT.

Advantages and Limitations for Lab Experiments

The advantages of using 1-Nitro-4-[4-[4-(4-nitrophenoxy)phenoxy]phenoxy]benzene in lab experiments include its potential applications in organic electronics and photodynamic therapy. However, its complex synthesis method and limited availability can be a limitation for its use in lab experiments.

Future Directions

There are several future directions for the study of 1-Nitro-4-[4-[4-(4-nitrophenoxy)phenoxy]phenoxy]benzene. One direction is the development of more efficient and cost-effective synthesis methods. Another direction is the study of its potential applications in other fields, such as optoelectronics and biomedicine. Further studies are also needed to fully understand its mechanism of action and biochemical and physiological effects.

Synthesis Methods

The synthesis of 1-Nitro-4-[4-[4-(4-nitrophenoxy)phenoxy]phenoxy]benzene is a complex process that involves several steps. The first step is the nitration of 4-bromophenol to obtain 4-bromo-2-nitrophenol. This compound is then reacted with 4-nitrophenoxyphenol in the presence of a base to form 4-[4-[4-(4-nitrophenoxy)phenoxy]phenoxy]phenol. Finally, this compound is reacted with 4-nitrophenylboronic acid in the presence of a palladium catalyst to obtain this compound.

Scientific Research Applications

1-Nitro-4-[4-[4-(4-nitrophenoxy)phenoxy]phenoxy]benzene has potential applications in various fields of scientific research. It has been studied for its use in organic electronics, as it exhibits good charge transport properties and can be used as a hole transport material in organic light-emitting diodes (OLEDs). It has also been studied for its use as a photosensitizer in photodynamic therapy (PDT), a cancer treatment that uses light to activate a photosensitive drug and kill cancer cells.

properties

CAS RN

51532-42-4

Molecular Formula

C24H16N2O7

Molecular Weight

444.4 g/mol

IUPAC Name

1-nitro-4-[4-[4-(4-nitrophenoxy)phenoxy]phenoxy]benzene

InChI

InChI=1S/C24H16N2O7/c27-25(28)17-1-5-19(6-2-17)31-21-9-13-23(14-10-21)33-24-15-11-22(12-16-24)32-20-7-3-18(4-8-20)26(29)30/h1-16H

InChI Key

VCHOCAUDXXHUKE-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1[N+](=O)[O-])OC2=CC=C(C=C2)OC3=CC=C(C=C3)OC4=CC=C(C=C4)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OC2=CC=C(C=C2)OC3=CC=C(C=C3)OC4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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